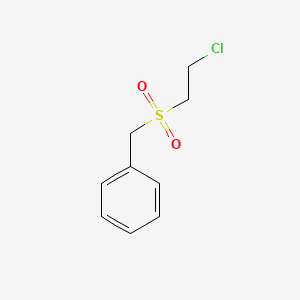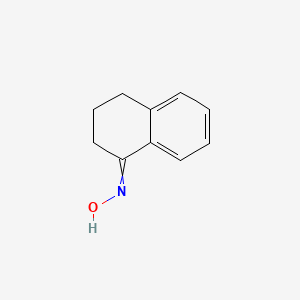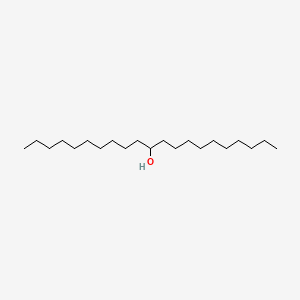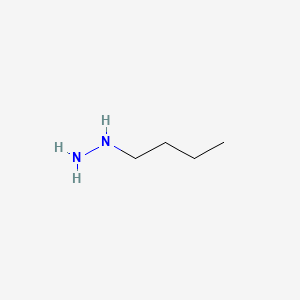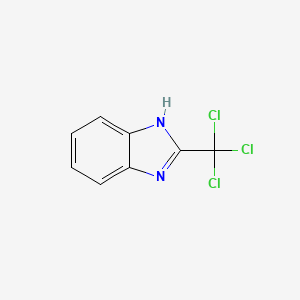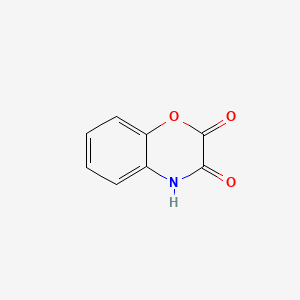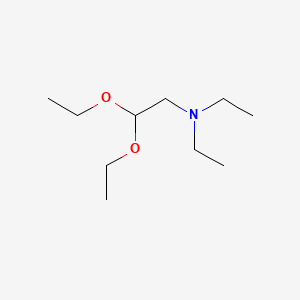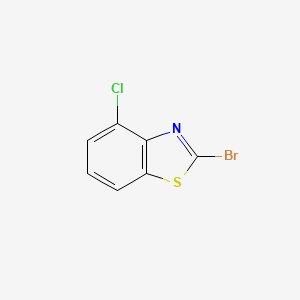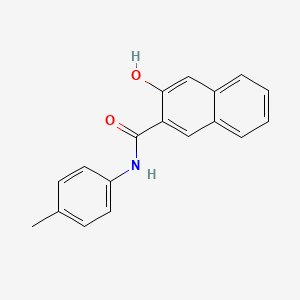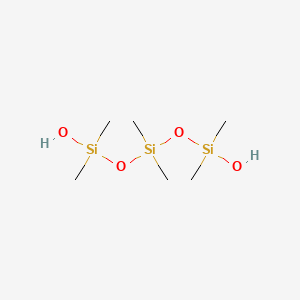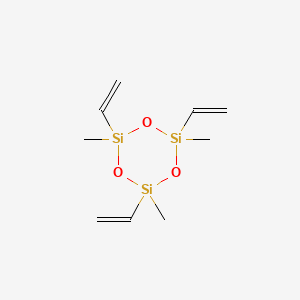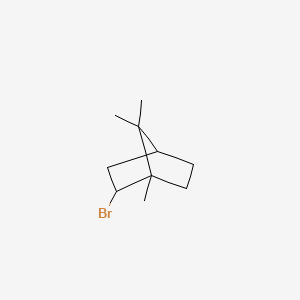
Bornyl bromide
Vue d'ensemble
Description
Bornyl bromide is a chemical compound with the molecular formula C10H17Br . It is also known as 2-bromo-bornane .
Synthesis Analysis
Bornyl bromide can be synthesized from monoterpenes using SnBr2 as an inexpensive and commercially affordable catalyst . This process consists of the synthesis of α-terpinyl alkyl ethers in SnBr2-catalyzed reactions of β-pinene with alkyl alcohols . The catalytic activity of various tin (II) salts was assessed and compared to that of other homogeneous Lewis and Brønsted acids, in etherification reactions of β-pinene with methyl alcohol .Molecular Structure Analysis
The molecular weight of bornyl bromide is 217.146 . The structure of bornyl bromide can be viewed using computational tools .Chemical Reactions Analysis
The chemical behavior of neopentyl bromide, 2,2-dimethyl-1-bromopropane, is an instructive place to begin this discussion . The very low S N 2 reactivity of this 1º-bromide was noted earlier, and explained by steric hindrance to the required 180º alignment of reacting orbitals .Physical And Chemical Properties Analysis
Bornyl bromide has a molecular weight of 217.146 . More detailed physical and chemical properties are not available in the current literature .Applications De Recherche Scientifique
1. Interaction with Cytochrome P450 Enzymes
- Bornyl bromide exhibits unique interactions with cytochrome P450 enzymes, specifically CYP2B6. In a study by Shah et al. (2017), it was found that bornyl bromide formed a bromine-π bond within the active site of CYP2B6, influencing substrate selectivity. This highlights its potential utility in studying enzyme-substrate interactions and drug metabolism (Shah et al., 2017).
2. Application in Organic Synthesis
- Bornyl bromide plays a role in organic synthesis. Newman et al. (2011) discussed its use in palladium-catalyzed carbohalogenation, which is significant for creating complex organic molecules. This process involves bromide to iodide exchange and demonstrates the utility of bornyl bromide in synthetic chemistry (Newman et al., 2011).
3. Potential in Cancer Treatment
- A 2020 study by Wu et al. on (+)-Bornyl p-Coumarate, a compound related to bornyl bromide, showed promise in treating melanoma cells. It was found to inhibit cell proliferation and induce apoptosis through various cellular pathways, suggesting its potential in developing new chemotherapy drugs (Wu et al., 2020).
4. Chemical Education
- Bornyl bromide also finds its place in educational settings, particularly in teaching chemistry concepts. A study by Li-rong (2010) highlighted its use in teaching students about research methods and stimulating analytical thinking in chemistry classes (Li-rong, 2010).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Bornyl bromide, like its close relative borneol, is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid Borneol, a compound structurally similar to bornyl bromide, has been shown to interact with multiple atp binding cassette transporters and tight junction proteins .
Mode of Action
It is known that borneol, a similar compound, can alter cell membrane lipid structures . This suggests that bornyl bromide may also interact with cell membranes, potentially altering their properties and affecting the function of membrane-bound proteins.
Biochemical Pathways
For instance, it has been found to modulate the activity of multiple ATP binding cassette transporters . These transporters play crucial roles in various biochemical pathways, including drug transport and metabolism.
Pharmacokinetics
A study on a similar compound, bornyl caffeate, found that it follows a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) of bornyl caffeate were 0.53 h and 409.33 ng/mL, respectively . The compound displayed an increased half-life of elimination (T1/2β), area under the concentration time curve from 0 to t (AUC0–t) and area under the concentration time curve from 0 to ∞ (AUC0–∞), a decreased half-life of absorption (T1/2α) and an identical Cmax .
Result of Action
Borneol, a structurally similar compound, has been shown to have various effects, including anti-inflammatory, antibacterial, and anti-tumor activities .
Action Environment
For instance, a study found that different headspace concentrations of bornyl acetate, a compound related to bornyl bromide, had varying effects on insects .
Propriétés
IUPAC Name |
2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOQMOVZIUGCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963222 | |
| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bornyl bromide | |
CAS RN |
4443-48-5 | |
| Record name | Bornyl bromide, pract. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bornyl bromide interact with cytochrome P450 2B6 (CYP2B6) and what are the structural insights into this interaction?
A1: Bornyl bromide interacts with CYP2B6 through halogen-π bonding within the enzyme's active site. X-ray crystallography studies revealed that bornyl bromide exhibits two different orientations within the active site. [, ] The predominant orientation shows the bromine atom of bornyl bromide forming a halogen-π bond with the phenyl ring of phenylalanine at position 108 (Phe-108) in the CYP2B6 structure. [, ] This suggests that halogen-π interactions play a significant role in substrate binding and orientation within the CYP2B6 active site.
Q2: How does the presence of the bromine atom in bornyl bromide influence its binding to CYP2B6 compared to its non-halogenated counterpart, bornane?
A2: The bromine atom in bornyl bromide is crucial for its specific binding orientation within the CYP2B6 active site. Crystallography studies show that bornane, lacking the bromine, exhibits two equally occupied orientations in the active site. [, ] Notably, the carbon atom (C2) that bears the bromine in bornyl bromide is significantly displaced (over 2.5 Å) in both bornane orientations. [, ] This displacement highlights the importance of the halogen-π interaction between the bromine atom of bornyl bromide and Phe-108 in stabilizing a specific binding mode within CYP2B6.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
